molecular formula C12H20O2 B1235614 (9Z,12R)-12-methyl-1-oxacyclododec-9-en-2-one CAS No. 59780-28-8

(9Z,12R)-12-methyl-1-oxacyclododec-9-en-2-one

Cat. No. B1235614
CAS RN: 59780-28-8
M. Wt: 196.29 g/mol
InChI Key: IYNKPPZNZQQWKC-JPVGGKMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z,12R)-12-methyl-1-oxacyclododec-9-en-2-one is a natural product found in Xenoacremonium recifei with data available.

Scientific Research Applications

Biodegradable Polymer Synthesis

Research by Yakovleva et al. (2018) highlights the application of macrolactones, similar in structure to (9Z,12R)-12-methyl-1-oxacyclododec-9-en-2-one, in the synthesis of biodegradable polyanhydrides and polyesters. These compounds are utilized for drug delivery purposes due to their favorable physicochemical and mechanical properties, as well as their biocompatibility and biodegradability. The study provides detailed methodologies for synthesizing these macrolactones, including the use of imidazole salts, lipase-catalyzed reactions, and cyclization techniques (Yakovleva et al., 2018).

Synthesis of Chiral Polyfunctional Compounds

Davletbakova et al. (2004) explored the catalytic synthesis of a methyl ester derivative of ricinoleic acid, structurally related to (9Z,12R)-12-methyl-1-oxacyclododec-9-en-2-one, demonstrating its potential as a synthon for creating chiral polyfunctional compounds. The study focuses on the reaction of the methyl ester of ricinoleic acid with methyldiazoacetate in the presence of various catalysts, leading to the formation of optically active addition products. This research illustrates the potential for producing biologically active derivatives (Davletbakova et al., 2004).

Understanding Thermal Decomposition Products

Gardner and Selke (1984) investigated the thermal decomposition of isomeric methyl epoxyhydroperoxyoctadecenoates, compounds structurally related to (9Z,12R)-12-methyl-1-oxacyclododec-9-en-2-one. The study helps in understanding the volatile compounds produced during thermal decomposition and the free-radical scission mechanisms involved, which can be crucial in various industrial and environmental contexts (Gardner & Selke, 1984).

Epoxidation Reactions

Lie Ken Jie and Pasha (1998) conducted a study on the epoxidation of unsaturated fatty esters, relevant to the compound . They focused on the transformation of double bonds in various fatty esters, including ricinoleate, to monoepoxy derivatives. This research provides insights into the efficient conversion processes and the identification of these products, which are important in the field of organic synthesis and industrial applications (Lie Ken Jie & Pasha, 1998).

properties

CAS RN

59780-28-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(9Z,12R)-12-methyl-1-oxacyclododec-9-en-2-one

InChI

InChI=1S/C12H20O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h5,7,11H,2-4,6,8-10H2,1H3/b7-5-/t11-/m1/s1

InChI Key

IYNKPPZNZQQWKC-JPVGGKMYSA-N

Isomeric SMILES

C[C@@H]1C/C=C\CCCCCCC(=O)O1

SMILES

CC1CC=CCCCCCCC(=O)O1

Canonical SMILES

CC1CC=CCCCCCCC(=O)O1

synonyms

recifeiolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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